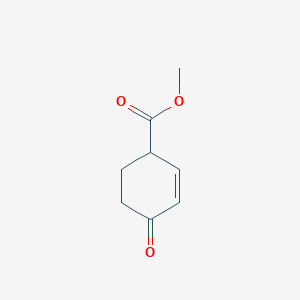

Methyl 4-oxocyclohex-2-ene-1-carboxylate

Description

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 4-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2,4,6H,3,5H2,1H3 |

InChI Key |

UVDNBPZBGMVZBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route and Mechanism

The cyclisation of methyl esters derived from 2-acetyl-5-oxohexanoic acid represents a classical approach to synthesizing methyl 4-oxocyclohex-2-ene-1-carboxylate. This method, adapted from Hagemann’s ester syntheses, involves intramolecular aldol condensation under basic or acidic conditions. The reaction proceeds via enolate formation at the acetyl group, followed by nucleophilic attack on the carbonyl carbon of the ketone, resulting in cyclization.

Reaction Conditions and Catalysts

-

Catalyst : Pyrrolidinium acetate (0.1–0.5 mol%) in anhydrous toluene.

-

Temperature : Reflux at 110–120°C for 6–12 hours.

Key variables influencing regioselectivity include the steric bulk of the ester group and the catalyst’s Brønsted acidity. For instance, methyl esters favor the formation of the 4-oxo isomer due to reduced steric hindrance compared to tert-butyl analogues.

Optimization Techniques

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity.

-

Catalyst Loading : Higher pyrrolidinium acetate concentrations (≥0.3 mol%) improve cyclization efficiency but risk side reactions like over-oxidation.

Diels-Alder Reaction with Subsequent Hydrolysis

Synthetic Route and Mechanism

The Diels-Alder reaction between 2-methoxy-1,3-butadiene and methyl propiolate provides a stereocontrolled route to the cyclohexene core. The dienophile (methyl propiolate) reacts with the diene to form a bicyclic intermediate, which undergoes acid-catalyzed hydrolysis to yield the target compound.

Reaction Conditions

-

Dienophile : Methyl propiolate (1.2 equiv).

-

Solvent : Dichloromethane at 0°C to room temperature.

-

Post-Reaction Treatment : Hydrolysis with 10% HCl at 60°C for 2 hours.

-

Yield : 52–60%.

Stereochemical Considerations

The endo rule governs the reaction’s stereoselectivity, with the ester group adopting an equatorial position in the transition state. This method is advantageous for introducing substituents at specific ring positions, though scalability is limited by the cost of 2-methoxy-1,3-butadiene.

Acid-Catalyzed Cyclization of Methyl 3-Oxohex-5-enoate

Synthetic Route and Mechanism

Methyl 3-oxohex-5-enoate undergoes acid-catalyzed cyclization via a conjugate addition-elimination pathway. The reaction is initiated by protonation of the α,β-unsaturated ester, followed by intramolecular attack of the enol on the carbonyl group.

Reaction Conditions

Byproduct Management

Competing pathways may form 2-oxo isomers, necessitating careful control of HCl concentration. Neutralization with aqueous NaHCO3 immediately post-reaction minimizes ester hydrolysis.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst | Temperature | Yield | Scalability |

|---|---|---|---|---|---|

| Regioselective Cyclisation | Methyl 2-acetyl-5-oxohexanoate | Pyrrolidinium acetate | 110–120°C | 65–78% | High |

| Diels-Alder Reaction | 2-Methoxy-1,3-butadiene + Methyl propiolate | None (thermal) | 0–25°C | 52–60% | Moderate |

| Acid-Catalyzed Cyclization | Methyl 3-oxohex-5-enoate | HCl (gas) | 0–5°C | 70–85% | High |

Key Findings:

-

Regioselective Cyclisation offers the highest scalability but requires precise catalyst control.

-

Diels-Alder Reaction provides superior stereochemical control but suffers from moderate yields.

-

Acid-Catalyzed Cyclization achieves the highest yields but demands stringent temperature management.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxocyclohex-2-ene-1-carboxylate is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 4-oxocyclohex-2-ene-1-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The ketone group at the 4-position is particularly reactive, allowing for a range of chemical transformations. The ester group at the 1-position can also participate in nucleophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in substituent positions, oxidation states, and ring functionalization. Key comparisons include:

Notes:

- The envelope conformation observed in Ethyl 6-(4-chlorophenyl)... derivatives contrasts with the planar puckering of Methyl 4-oxocyclohex-2-ene-1-carboxylate, as defined by Cremer-Pople parameters .

- Substituents like hydroxy or aryl groups significantly alter electronic properties and intermolecular interactions.

Physical and Chemical Properties

- Molecular Weight : Ranges from 196.24 g/mol (trimethyl derivatives) to 408.85 g/mol (aryl-substituted analogs) .

- Reactivity: The enone system in Methyl 4-oxocyclohex-2-ene-1-carboxylate facilitates conjugate additions and Diels-Alder reactions. Hydroxy-substituted analogs (e.g., CAS 27871-89-2) undergo ester hydrolysis or oxidation more readily . Aryl-substituted derivatives exhibit enhanced stability due to π-π stacking but reduced solubility .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 4-oxocyclohex-2-ene-1-carboxylate, and how do reaction conditions influence product yield?

- Methodological Answer : This compound is typically synthesized via Michael addition of methyl acetoacetate to substituted chalcones under basic conditions (e.g., NaOH in ethanol). Key variables include:

- Temperature : Reflux (~78°C) ensures complete cyclization .

- Catalyst : Alkaline conditions favor enolate formation, critical for ring closure .

- Solvent : Absolute ethanol minimizes side reactions .

Post-synthesis, column chromatography is recommended for purification. Yield optimization requires balancing steric hindrance from aryl substituents and electronic effects .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify keto-enol tautomerism and substituent effects on the cyclohexenone ring .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves conformational disorder and hydrogen bonding. For example, cyclohexene puckering (envelope vs. half-chair) is quantified using Cremer-Pople parameters , , and .

- IR : Confirms carbonyl (C=O) stretching at ~1700 cm and ester (C-O) vibrations .

Advanced Research Questions

Q. How can conformational disorder in crystal structures of Methyl 4-oxocyclohex-2-ene-1-carboxylate derivatives be resolved?

- Methodological Answer :

- Disorder Modeling : Use SHELXL to refine split positions with occupancy ratios (e.g., 0.684:0.316 for major/minor conformers). Restraints on bond lengths/angles prevent overparameterization .

- Puckering Analysis : Apply Cremer-Pople coordinates to distinguish envelope () and screw-boat () conformers. Example parameters:

| Conformation | (Å) | (°) | (°) |

|---|---|---|---|

| Envelope | 0.477 | 57.3 | 335.4 |

| Screw-Boat | 0.579 | 112 | 154 |

| Source: . |

Q. What biochemical pathways involve 4-oxocyclohex-2-ene-1-carboxylate derivatives, and how are they studied?

- Methodological Answer :

- Enzymatic Desaturation : KEGG Orthology (KO) identifies chcC2 (K27674) , a desaturase that catalyzes double-bond formation in the cyclohexene ring. Activity assays require:

- Substrate: Methyl 4-oxocyclohexane-1-carboxylate.

- Cofactors: NADPH/O for redox cycling .

- Inhibition Studies : Docking simulations (e.g., AutoDock Vina) predict interactions between the ester group and enzyme active sites. Validate via IC measurements .

Q. How do aryl substituents influence the dihedral angles and packing stability of crystals?

- Methodological Answer :

- Dihedral Analysis : For 4-fluorophenyl/4-chlorophenyl derivatives, dihedral angles between aryl rings range from 76.4° to 89.9° , determined via ORTEP-3. Steric clashes from bulky groups increase torsional strain .

- Packing Interactions : Weak C–H···O and C–H···Cl bonds stabilize layers along [100]. Hydrogen-bonding networks are visualized using Mercury software .

Data Contradiction Analysis

Q. Why do reported puckering parameters for similar cyclohexenones vary across studies?

- Resolution :

- Crystallographic Resolution : High-resolution data ( Å) reduces noise in electron density maps, improving θ/φ accuracy .

- Sample Purity : Impurities (e.g., solvent residues) distort lattice parameters. Recrystallization from ethyl acetate/hexane (3:1) minimizes this .

- Software Differences : SHELXL (vs. older programs) applies better constraints for puckering analysis .

Methodological Tools & Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.